1H-benzimidazole, 2-(4-methyl-2-pyridinyl)-
Overview
Description
1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- is a heterocyclic compound that features a benzimidazole core with a pyridinyl substituent. This compound is known for its diverse pharmacological properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 2-(4-methylpyridin-2-yl)-1H-benzimidazole is the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) , also known as the proton pump of the gastric parietal cell . This enzyme system is crucial for the secretion of gastric acid.
Mode of Action
2-(4-methylpyridin-2-yl)-1H-benzimidazole acts by irreversibly blocking the H+/K+ ATPase enzyme system . This inhibition is achieved through the formation of a covalent bond, which results in the suppression of gastric acid secretion .
Pharmacokinetics
Similar benzimidazole derivatives are usually associated with various kinds of pharmacokinetic properties . More research is needed to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific compound.
Result of Action
The primary result of the compound’s action is the reduction of gastric acid secretion . This can help alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), dyspepsia, and peptic ulcer disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or nitrile under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with 4-methyl-2-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, especially at the methyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted pyridinyl derivatives.
Scientific Research Applications
1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized as a corrosion inhibitor for metals and alloys.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar benzimidazole core.
Lansoprazole: Another proton pump inhibitor with a substituted benzimidazole structure.
2-(4-Chloro-3-methyl-2-pyridinyl)methylthio-1H-benzimidazole: A related compound with a different substituent on the pyridinyl ring.
Uniqueness
1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as a mixed-type corrosion inhibitor and its potential therapeutic applications make it a valuable compound in various fields .
Properties
IUPAC Name |
2-(4-methylpyridin-2-yl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-9-6-7-14-12(8-9)13-15-10-4-2-3-5-11(10)16-13/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBRKEZZOSQHQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348647 | |
Record name | 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14044-47-4 | |
Record name | 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14044-47-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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